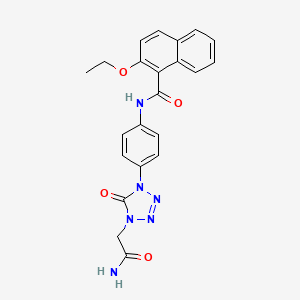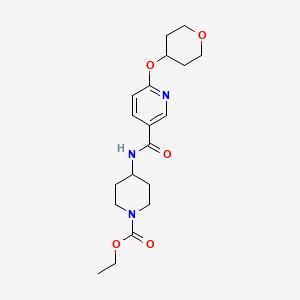
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-ethoxy-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-ethoxy-1-naphthamide is a useful research compound. Its molecular formula is C22H20N6O4 and its molecular weight is 432.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Optical Properties
A study on a similar ethoxy derivative of an amino acid chemosensor, which shares structural features with N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-ethoxy-1-naphthamide, was conducted to understand its structural parameters and influence on optical properties. This research, employing XRD and DFT calculations, aimed to gain insight into the structural and optical characteristics of such compounds (Varghese et al., 2017).
Fluorescence and Photophysical Studies
In another research, the synthesis and characterization of fluorescent amino acid derivatives related to the ethoxy derivative were explored. The study examined the fluorescence properties of these derivatives, which can be crucial for applications like bioimaging and sensing (Kóczán et al., 2001).
Pharmacological Potential
A computational and pharmacological evaluation of novel heterocyclic derivatives, closely related to the compound , was conducted. This study focused on their toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. Such research is vital for understanding the therapeutic potential of these compounds (Faheem, 2018).
Spasmolytic Agents
Research on N-[(Benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamine derivatives, which are structurally similar, was conducted to assess their spasmolytic properties. The study helped understand the structure-activity relationships of such compounds, which can be crucial for developing new therapeutic agents (Kanao et al., 1982).
Fluorescence Quenching Studies
The interaction of colloidal silver nanoparticles with a similar compound was studied to understand fluorescence quenching mechanisms. This research is significant for applications in nanotechnology and material science, where understanding the interaction between nanoparticles and organic compounds is crucial (Khan & Asiri, 2016).
AlphaVbeta3 Antagonist for Osteoporosis
A study on a similar alpha(v)beta(3) receptor antagonist showcased its potential for preventing and treating osteoporosis. This research is crucial for the development of new treatments for bone-related diseases (Hutchinson et al., 2003).
Turn-On Fluorescent Chemosensors
Research on the synthesis of HDDP azomethine dye, structurally related to the compound , showed its application as a turn-on fluorescent chemosensor for Al3+ ions. This type of research is important for environmental monitoring and detection of metal ions (Asiri et al., 2018).
Electrochromic n-Type Polyimides
A study focusing on the development of novel six-membered polyimides, related in structure, was conducted. This research is significant for understanding the effect of structural variation on optoelectronic characteristics and electrochromic performances, which is important for electronic and optical device applications (Constantin et al., 2019).
特性
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-2-32-18-12-7-14-5-3-4-6-17(14)20(18)21(30)24-15-8-10-16(11-9-15)28-22(31)27(25-26-28)13-19(23)29/h3-12H,2,13H2,1H3,(H2,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQESLVPGIOZVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2582600.png)

![2,3-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2582603.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2582604.png)


![4,4,4-Trifluoro-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2582611.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide](/img/structure/B2582612.png)
![4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2582613.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582614.png)



![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2582623.png)